molecular formula C11H23ClN2O B12949814 trans-4-Morpholin-4-ylmethyl-cyclohexylamine hydrochloride

trans-4-Morpholin-4-ylmethyl-cyclohexylamine hydrochloride

Cat. No.: B12949814
M. Wt: 234.76 g/mol
InChI Key: WMHXUSMUYWAXME-UHFFFAOYSA-N
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Description

Trans-4-Morpholin-4-ylmethyl-cyclohexylamine hydrochloride is a chemical compound with the molecular formula C11H23ClN2O and a molecular weight of 234.77 g/mol . This compound is known for its unique structure, which includes a morpholine ring attached to a cyclohexylamine moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of trans-4-Morpholin-4-ylmethyl-cyclohexylamine hydrochloride typically involves the reaction of cyclohexylamine with morpholine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

Trans-4-Morpholin-4-ylmethyl-cyclohexylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring or the cyclohexylamine moiety is replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Trans-4-Morpholin-4-ylmethyl-cyclohexylamine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of trans-4-Morpholin-4-ylmethyl-cyclohexylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Trans-4-Morpholin-4-ylmethyl-cyclohexylamine hydrochloride can be compared with other similar compounds, such as:

    4-Morpholinomethyl-cyclohexylamine: Similar structure but lacks the hydrochloride component.

    Cyclohexylamine: Lacks the morpholine ring, making it less versatile in certain chemical reactions.

    Morpholine: Lacks the cyclohexylamine moiety, limiting its applications in specific research areas.

The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

Molecular Formula

C11H23ClN2O

Molecular Weight

234.76 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C11H22N2O.ClH/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13;/h10-11H,1-9,12H2;1H

InChI Key

WMHXUSMUYWAXME-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2CCOCC2)N.Cl

Origin of Product

United States

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